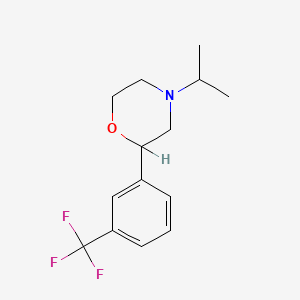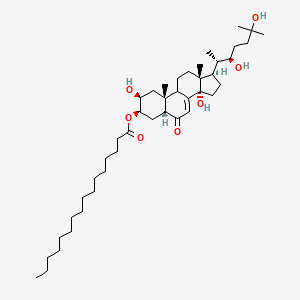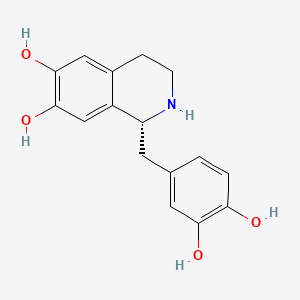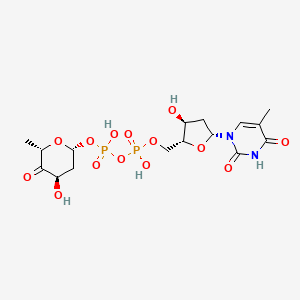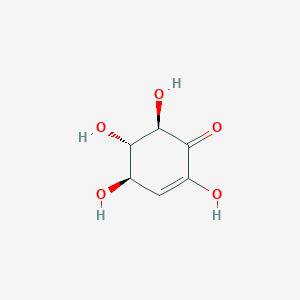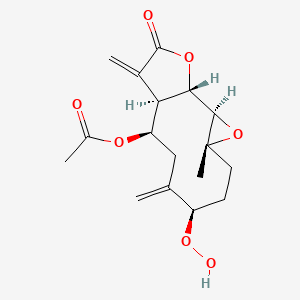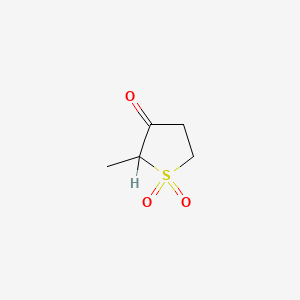
2-Methyl-1,1-dioxothiolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,1-dioxothiolan-3-one is a sulfur-containing heterocyclic compound It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide typically involves the oxidation of dihydro-2-methyl-3(2H)-thiophenone. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
In an industrial setting, the production of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,1-dioxothiolan-3-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
2-Methyl-1,1-dioxothiolan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dihydro-2-methyl-3(2H)-thiophenone
- Thiophene-1,1-dioxide
- 2-Methylthiophene
Uniqueness
2-Methyl-1,1-dioxothiolan-3-one is unique due to the presence of both a thiophene ring and a 1,1-dioxide functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
55081-82-8 |
|---|---|
Molecular Formula |
C5H8O3S |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
2-methyl-1,1-dioxothiolan-3-one |
InChI |
InChI=1S/C5H8O3S/c1-4-5(6)2-3-9(4,7)8/h4H,2-3H2,1H3 |
InChI Key |
ZWHBQWHDADBCLM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCS1(=O)=O |
Canonical SMILES |
CC1C(=O)CCS1(=O)=O |
Synonyms |
2-methyl-3-oxothiophane-1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


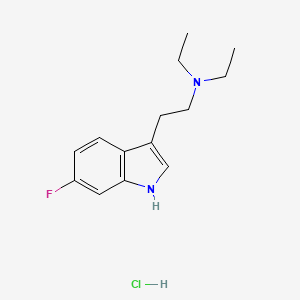

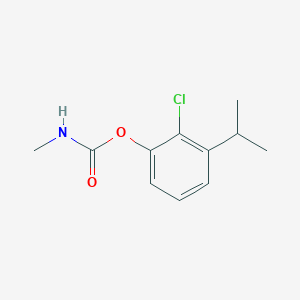
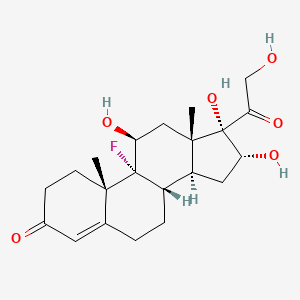

![(8R,9S,13S,14S)-3-Hydroxy-13-methyl-2-nitro-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B1204058.png)
